N-benzyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound features a complex tricyclic framework with a fused 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca ring system. Key substituents include a benzyl group at the N-position, a prop-2-en-1-yl (allyl) moiety at position 7, and a carboxamide group at position 4. Its synthesis likely involves multi-step cyclization and functionalization reactions, analogous to methods described for structurally related compounds .
Properties
Molecular Formula |
C23H21N5O2 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-benzyl-6-imino-13-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H21N5O2/c1-3-11-27-20(24)17(22(29)25-13-16-7-5-4-6-8-16)12-18-21(27)26-19-10-9-15(2)14-28(19)23(18)30/h3-10,12,14,24H,1,11,13H2,2H3,(H,25,29) |
InChI Key |
JQTVVEXBDVYMAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC=C)C(=O)NCC4=CC=CC=C4)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve high-temperature conditions to facilitate the formation of the tricyclic core .
Industrial Production Methods
Industrial production of this compound may involve the optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to reduce reaction times and costs .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines .
Scientific Research Applications
N-benzyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism by which N-benzyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with nucleophilic sites in proteins or DNA .
Comparison with Similar Compounds
Target Compound
- Core : 1,7,9-Triazatricyclo[8.4.0.0³,⁸]tetradeca system.
- Substituents: Benzyl (N-position), allyl (C7), carboxamide (C5), methyl (C13), and imino (C6) groups.
- Key Functional Groups : Amide, imine, and conjugated double bonds.
Compounds (Cephalosporin Derivatives)
- Core : Bicyclo[4.2.0]oct-2-ene (cephalosporin backbone).
- Substituents : Thiadiazole, tetrazole, and pivalamido groups.
- Key Functional Groups : β-lactam, thioether, and carboxylic acid .
Pharmacological Potential (Inferred)
- Target Compound : The triazatricyclic core and conjugated system may enhance DNA intercalation or enzyme inhibition, similar to marine-derived alkaloids .
- Compounds : Benzothiazol groups are associated with antitumor and antimicrobial activities. Spiro systems may improve metabolic stability .
- Compounds : Thiadiazole and tetrazole substituents enhance β-lactam antibiotic efficacy against resistant strains .
Data Tables
Table 1: Structural Comparison
Table 2: Characterization Techniques
Research Findings and Implications
- The allyl group may confer reactivity distinct from the benzothiazol or thiadiazole groups in and compounds, influencing pharmacokinetics (e.g., CYP450 metabolism) .
- Further studies should prioritize LC/MS-guided isolation (as in ) and comparative bioactivity assays against the referenced compounds .
Biological Activity
N-benzyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique tricyclic structure and diverse functional groups. Its molecular formula is , with a molecular weight of approximately 441.5 g/mol. The compound features a benzyl group, an imino group, and a carboxamide functionality, contributing to its potential biological activity.
Antimicrobial Properties
Research indicates that N-benzyl-6-imino compounds exhibit significant antimicrobial activity. The compound has been shown to interact with specific molecular targets in bacterial cells, potentially leading to the inhibition of growth and proliferation. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a promising avenue for development as an antimicrobial agent.
Anticancer Activity
N-benzyl-6-imino-13-methyl-2-oxo has been investigated for its anticancer properties. Molecular docking studies suggest that it may effectively bind to enzymes or receptors involved in cancer pathways, such as the epidermal growth factor receptor (EGFR) tyrosine kinase. This interaction could modulate signaling pathways that promote cancer cell survival and proliferation .
Case Study: Cell Line Testing
In studies involving human cancer cell lines such as HT29 (colorectal cancer) and DU145 (prostate cancer), the compound was subjected to MTT assays to evaluate cell viability and cytotoxicity. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity at specific concentrations .
Antioxidant Activity
The compound also displays antioxidant properties. It has been evaluated using various assays such as DPPH and ABTS scavenging methods. These studies suggest that N-benzyl-6-imino derivatives can effectively neutralize free radicals, thereby protecting cellular components from oxidative stress .
The proposed mechanism of action for N-benzyl-6-imino compounds involves binding to specific enzymes or receptors within biological systems. This binding can lead to the modulation of biological pathways relevant to disease processes such as cancer and infections. The exact molecular targets are still under investigation but are believed to include key regulatory proteins involved in cell signaling and metabolism.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Indole Derivatives | Similar tricyclic structure | Known for anticancer properties |
| Quinolone Derivatives | Diverse functional groups | Antimicrobial activity |
| Benzoxazole Derivatives | Exhibiting various activities | Potential use in drug development |
N-benzyl-6-imino compounds are distinguished by their unique combination of tricyclic cores and specific substituents like benzyl and imino groups. This distinctive arrangement contributes to their unique chemical reactivity and biological profile compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
